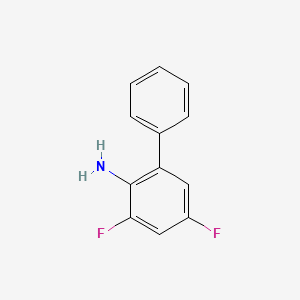

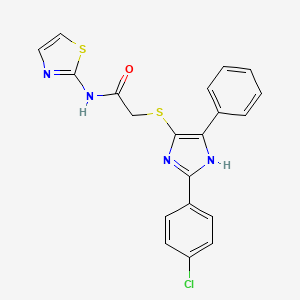

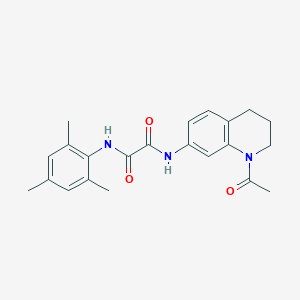

N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide," is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. They are often synthesized for pharmaceutical research and development due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves the use of spectral data and elemental analysis, and these compounds have shown moderate antifungal activities against phytopathogenic fungi . Another efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides uses TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature . Additionally, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been used to synthesize oxazolyl and oxazolium derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques such as NMR, IR, and mass spectroscopy. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied using NMR spectroscopy and X-ray crystallography, revealing its existence in the exo-amino tautomeric form in the solid state . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization and tautomerization. The electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides can lead to the formation of dihydrooxazolyl derivatives . The tautomeric forms of these compounds have been studied in both solution and solid states, with findings indicating the stability of the exo-amino tautomeric form .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C and exhibited hydrogen bond interactions in its crystal structure . The intermolecular interactions and electronic structures of these compounds can be analyzed using Hirshfeld surface analysis and DFT calculations, which help in understanding their reactivity and potential as pharmaceutical agents .

Aplicaciones Científicas De Investigación

Protoporphyrinogen Oxidase Inhibitors

Research on related pyrazole derivatives has shown that certain compounds exhibit significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. Such compounds, including variations with N-allyl and other substituents, have potential applications in agriculture as herbicides, offering a targeted approach to weed control with minimal environmental impact (Hua-Bin Li et al., 2008).

Synthesis of Thromboxane Compounds

In another study focusing on carbohydrate derivatives, allyl groups were used to prepare chiral precursors for the synthesis of thromboxane A2 and B2 ring systems. This research demonstrates the versatility of allyl-containing compounds in synthesizing complex molecular structures, potentially including N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, for medicinal chemistry applications (I. Pelyvás et al., 1990).

Antifungal and Antibacterial Agents

The synthesis and evaluation of libraries of related pyrazole carboxamide compounds have led to the discovery of molecules with significant biological activity. These compounds, including N-allyl derivatives, have shown potential as antibacterial and antifungal agents, highlighting the broad applicability of this chemical scaffold in developing new treatments for infectious diseases (Bridget A. Donohue et al., 2002).

Propiedades

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4OS/c1-2-8-21-15(25)12-9-22-24(14(12)17(18,19)20)16-23-13(10-26-16)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWBDQLOHHGBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2526090.png)

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2526091.png)

![7-cyclopropyl-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2526096.png)

![2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide](/img/structure/B2526100.png)

![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)